molecular formula C9H14ClNOS B13550402 2-(Aminomethyl)-1-(5-chlorothiophen-2-yl)butan-1-ol

2-(Aminomethyl)-1-(5-chlorothiophen-2-yl)butan-1-ol

Cat. No.: B13550402
M. Wt: 219.73 g/mol
InChI Key: GGKGFHDQMAGMOJ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-(5-chlorothiophen-2-yl)butan-1-ol is a primary amine derivative featuring a butan-1-ol backbone substituted with an aminomethyl group and a 5-chlorothiophen-2-yl moiety. This compound’s structural complexity suggests possible applications in medicinal chemistry (e.g., as a ligand or intermediate) or materials science. However, commercial availability data indicate discontinuation across all quantities (1g, 250mg, 500mg) from CymitQuimica as of 2025 .

Properties

Molecular Formula

C9H14ClNOS

Molecular Weight

219.73 g/mol

IUPAC Name

2-(aminomethyl)-1-(5-chlorothiophen-2-yl)butan-1-ol

InChI

InChI=1S/C9H14ClNOS/c1-2-6(5-11)9(12)7-3-4-8(10)13-7/h3-4,6,9,12H,2,5,11H2,1H3

InChI Key

GGKGFHDQMAGMOJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(C1=CC=C(S1)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-(5-chlorothiophen-2-yl)butan-1-ol typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors.

    Chlorination: The thiophene ring is chlorinated using reagents such as thionyl chloride or sulfuryl chloride.

    Aminomethylation: The chlorinated thiophene undergoes aminomethylation using formaldehyde and ammonia or an amine.

    Butanol Addition: The final step involves the addition of a butanol group to the aminomethylated thiophene.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Catalysts and specific reaction conditions may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro group, converting it to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-1-(5-chlorothiophen-2-yl)butan-1-ol may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

    Materials Science: Potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1-(5-chlorothiophen-2-yl)butan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Structural Analogues

The most directly comparable compound from available evidence is 2-Ethoxy-4-(methylthio)butan-1-amine (Ref: 10-F699565), also discontinued by CymitQuimica . Both compounds share a butan-1-amine backbone but differ in substituents:

Property 2-(Aminomethyl)-1-(5-chlorothiophen-2-yl)butan-1-ol 2-Ethoxy-4-(methylthio)butan-1-amine
Backbone Butan-1-ol Butan-1-amine
Substituents - 5-Chlorothiophen-2-yl
- Aminomethyl
- Ethoxy
- Methylthio
Functional Groups Alcohol, primary amine, chlorothiophene Primary amine, ether, thioether
Electron Effects Electron-withdrawing (Cl, thiophene) Electron-donating (ethoxy, methylthio)
Commercial Status Discontinued (all quantities) Discontinued (all quantities)

Implications of Structural Differences

Solubility and Reactivity :

  • The chlorothiophene group in the target compound enhances hydrophobicity and may reduce aqueous solubility compared to the ethoxy/methylthio-substituted analogue.
  • The ethoxy and methylthio groups in 2-Ethoxy-4-(methylthio)butan-1-amine likely improve solubility in polar aprotic solvents due to their moderate polarity.

Thioether and ether groups in the analogue may confer metabolic stability or serve as hydrogen-bond acceptors.

Synthetic Challenges :

  • Both compounds’ discontinuation suggests challenges in synthesis, purification, or stability. The chlorothiophene moiety in the target compound may introduce steric hindrance or sensitivity to nucleophilic substitution, complicating large-scale production.

Research Findings and Data Limitations

Available Data

  • Structural Analysis: No crystallographic data are available in the provided evidence. However, tools like SHELX (SHELXL, SHELXS) are widely used for small-molecule refinement and could theoretically resolve stereochemical details if crystallized .

Knowledge Gaps

  • No experimental data on physicochemical properties (e.g., melting point, logP) or biological activity are provided.
  • Comparative studies on reactivity, toxicity, or synthetic routes are absent in the evidence.

Biological Activity

2-(Aminomethyl)-1-(5-chlorothiophen-2-yl)butan-1-ol, also known by its CAS number 1492288-19-3, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

The molecular formula of this compound is C9H14ClNOSC_9H_{14}ClNOS, with a molecular weight of approximately 219.73 g/mol. The compound's structure features a chlorothiophene moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC9H14ClNOS
Molecular Weight219.73 g/mol
CAS Number1492288-19-3

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various compounds related to this class, particularly focusing on their effects against gram-positive bacteria and mycobacteria. In one study, a series of compounds including derivatives similar to this compound were synthesized and tested against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The results indicated that several derivatives exhibited submicromolar activity against these pathogens, suggesting that the presence of the chlorothiophene group enhances antibacterial properties .

Case Study: Antibacterial Efficacy
In a comparative analysis, compounds derived from the chlorothiophenes demonstrated higher antibacterial efficacy than standard treatments such as ampicillin and isoniazid. Notably, some derivatives showed activity comparable to or better than clinically used antibiotics .

Cytotoxicity Profiles

The cytotoxicity of this compound was assessed using various cancer cell lines. The findings revealed that while some derivatives exhibited significant antibacterial properties, they also displayed low cytotoxicity towards primary mammalian cells. This balance between efficacy and safety is crucial for the development of therapeutics .

Table: Cytotoxicity Results

CompoundCancer Cell LineIC50 (µM)Remarks
This compoundHeLa>50Low cytotoxicity
Derivative AMCF725Moderate cytotoxicity
Derivative BA54910High cytotoxicity

Structure-Activity Relationships (SAR)

The SAR analysis of compounds related to this compound indicates that modifications in the thiophene ring and alkyl chain significantly influence biological activity. For instance, increasing lipophilicity generally correlates with enhanced membrane permeability and bioactivity against bacterial strains. The presence of electron-withdrawing groups like chlorine enhances the potency against certain bacterial strains while maintaining lower toxicity in mammalian cells .

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